molecular formula C12H9N3O5 B15236116 2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid

2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid

Katalognummer: B15236116
Molekulargewicht: 275.22 g/mol
InChI-Schlüssel: UCWDAAQRAKIPPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid is a complex organic compound featuring a spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid typically involves a copper(I)-catalyzed cascade reaction. This process starts with 3-diazoindolin-2-imines and 1,3,5-triazines, proceeding under mild conditions and tolerating a variety of functional groups . The reaction involves the formation of a copper–carbene intermediate and a formal [2 + 2 + 1] cycloaddition .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products

The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Its reactivity and stability might make it useful in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism by which 2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions could modulate biological pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid is unique due to its specific arrangement of functional groups and the presence of both an imidazolidine and indolin moiety

Eigenschaften

Molekularformel

C12H9N3O5

Molekulargewicht

275.22 g/mol

IUPAC-Name

2-(2,2',5'-trioxospiro[1H-indole-3,4'-imidazolidine]-1'-yl)acetic acid

InChI

InChI=1S/C12H9N3O5/c16-8(17)5-15-10(19)12(14-11(15)20)6-3-1-2-4-7(6)13-9(12)18/h1-4H,5H2,(H,13,18)(H,14,20)(H,16,17)

InChI-Schlüssel

UCWDAAQRAKIPPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3(C(=O)N2)C(=O)N(C(=O)N3)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.